molecular formula C7H5FN4O B1376739 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine CAS No. 1490982-51-8

5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine

Cat. No.: B1376739
CAS No.: 1490982-51-8
M. Wt: 180.14 g/mol
InChI Key: BBJUGODSOSAZJG-UHFFFAOYSA-N
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Description

5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that features a fluoropyridine moiety and an oxadiazole ring

Biochemical Analysis

Biochemical Properties

5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluoropyridine moiety is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways, potentially inhibiting or activating these enzymes depending on the context . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For example, it may upregulate genes involved in antioxidant defenses while downregulating pro-apoptotic genes, thereby promoting cell survival under stress conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluoropyridine ring can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or activation of these enzymes . Additionally, the oxadiazole ring can interact with nucleophilic sites on proteins, further modulating their activity. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light or high temperatures Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing antioxidant defenses and promoting cell survival . At higher doses, it can exhibit toxic effects, including oxidative stress and apoptosis. These threshold effects are critical for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it may inhibit enzymes involved in glycolysis, resulting in decreased glucose utilization and increased oxidative stress.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. The compound’s fluoropyridine moiety may facilitate its transport across cell membranes, allowing it to reach intracellular targets.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications For example, it may be localized to the mitochondria, where it can influence mitochondrial function and oxidative stress responses

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine typically involves the formation of the oxadiazole ring followed by the introduction of the fluoropyridine moiety. One common method includes the cyclization of a suitable hydrazide with a nitrile oxide to form the oxadiazole ring. The fluoropyridine moiety can be introduced through a nucleophilic substitution reaction using a fluorinated pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its target, enhancing its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research .

Properties

IUPAC Name

5-(3-fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN4O/c8-5-3-10-2-1-4(5)6-11-7(9)12-13-6/h1-3H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJUGODSOSAZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=NC(=NO2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 2
5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 3
5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 4
5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 5
5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 6
5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazol-3-amine

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